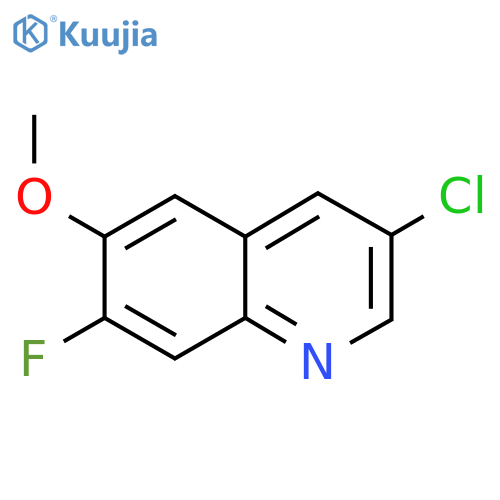Cas no 1823924-52-2 (3-Chloro-7-fluoro-6-methoxyquinoline)

1823924-52-2 structure
商品名:3-Chloro-7-fluoro-6-methoxyquinoline
CAS番号:1823924-52-2
MF:C10H7ClFNO
メガワット:211.620085000992
CID:4821751
3-Chloro-7-fluoro-6-methoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 3-CHLORO-7-FLUORO-6-METHOXYQUINOLINE
- 3-Chloro-7-fluoro-6-methoxyquinoline
-
- インチ: 1S/C10H7ClFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3
- InChIKey: BBOVYPQSSFVTQH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C2C=C(C(=CC2=C1)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 22.1
3-Chloro-7-fluoro-6-methoxyquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229183-1g |
3-Chloro-7-fluoro-6-methoxyquinoline |
1823924-52-2 | 97% | 1g |
$1378 | 2022-09-01 | |
| Chemenu | CM229183-1g |
3-Chloro-7-fluoro-6-methoxyquinoline |
1823924-52-2 | 97% | 1g |
$1316 | 2021-08-04 | |
| Alichem | A189009652-250mg |
3-Chloro-7-fluoro-6-methoxyquinoline |
1823924-52-2 | 95% | 250mg |
$608.04 | 2023-09-02 | |
| Alichem | A189009652-1g |
3-Chloro-7-fluoro-6-methoxyquinoline |
1823924-52-2 | 95% | 1g |
$1477.35 | 2023-09-02 |
3-Chloro-7-fluoro-6-methoxyquinoline 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
1823924-52-2 (3-Chloro-7-fluoro-6-methoxyquinoline) 関連製品
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 57707-64-9(2-azidoacetonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
